molecular formula C9H9NO5 B580632 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone CAS No. 1260785-45-2

1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone

Cat. No.: B580632
CAS No.: 1260785-45-2
M. Wt: 211.173
InChI Key: ZOMXLWJRXFETOW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone can be achieved through various synthetic routes. One common method involves the reaction of 4-hydroxy-3-methoxyacetophenone with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions typically include maintaining a low temperature to control the nitration process and prevent over-nitration .

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or carboxylic acid under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, palladium catalysts, and sodium borohydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone is utilized in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies involving aromatic substitution reactions.

    Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: Although not used clinically, it is employed in medicinal chemistry research to develop potential therapeutic agents.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the nitro group can undergo redox reactions. These interactions can modulate the activity of enzymes and other proteins, influencing biochemical pathways .

Comparison with Similar Compounds

1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethanone can be compared with similar compounds such as:

These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical properties and research applications.

Properties

IUPAC Name

1-(4-hydroxy-3-methoxy-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-5(11)6-3-4-7(12)9(15-2)8(6)10(13)14/h3-4,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMXLWJRXFETOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=C(C=C1)O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20733707
Record name 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260785-45-2
Record name 1-(4-Hydroxy-3-methoxy-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20733707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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